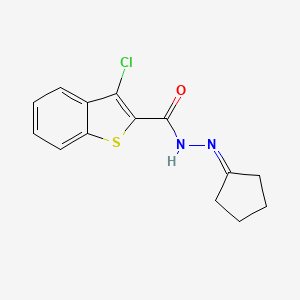
3,4-dimethyl-N-(1,1,3,3-tetramethylbutyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dimethyl-N-(1,1,3,3-tetramethylbutyl)benzamide, also known as DMNTB, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of benzamides and has been found to have various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
3,4-dimethyl-N-(1,1,3,3-tetramethylbutyl)benzamide has been widely used in scientific research due to its ability to modulate the activity of certain ion channels. It has been found to be a potent blocker of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation. 3,4-dimethyl-N-(1,1,3,3-tetramethylbutyl)benzamide has also been shown to modulate the activity of other ion channels, such as the acid-sensing ion channel 3 (ASIC3), the voltage-gated sodium channel Nav1.8, and the voltage-gated potassium channel Kv1.1.
Mecanismo De Acción
3,4-dimethyl-N-(1,1,3,3-tetramethylbutyl)benzamide exerts its effects by binding to the pore region of the ion channel and blocking ion flux. It has been shown to be a non-competitive antagonist of TRPV1 and a voltage-dependent blocker of Nav1.8. 3,4-dimethyl-N-(1,1,3,3-tetramethylbutyl)benzamide has also been found to modulate the gating kinetics of ASIC3 and Kv1.1.
Biochemical and Physiological Effects:
3,4-dimethyl-N-(1,1,3,3-tetramethylbutyl)benzamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the release of inflammatory mediators, such as prostaglandins and cytokines, from immune cells. 3,4-dimethyl-N-(1,1,3,3-tetramethylbutyl)benzamide has also been found to reduce the excitability of sensory neurons, which can lead to the alleviation of pain. In addition, 3,4-dimethyl-N-(1,1,3,3-tetramethylbutyl)benzamide has been found to have anti-convulsant and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,4-dimethyl-N-(1,1,3,3-tetramethylbutyl)benzamide has several advantages for lab experiments. It is a potent and selective blocker of certain ion channels, which makes it a useful tool for studying the function of these channels. 3,4-dimethyl-N-(1,1,3,3-tetramethylbutyl)benzamide has also been found to have low toxicity and good solubility in aqueous solutions. However, 3,4-dimethyl-N-(1,1,3,3-tetramethylbutyl)benzamide has some limitations for lab experiments. It has been found to have a short half-life in vivo, which can limit its use in certain experiments. In addition, 3,4-dimethyl-N-(1,1,3,3-tetramethylbutyl)benzamide has been found to have off-target effects on other ion channels, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the research on 3,4-dimethyl-N-(1,1,3,3-tetramethylbutyl)benzamide. One direction is to investigate its effects on other ion channels and receptors. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo, which can help to optimize its use in animal models. 3,4-dimethyl-N-(1,1,3,3-tetramethylbutyl)benzamide may also have potential therapeutic applications, such as in the treatment of pain and epilepsy. Therefore, further research is needed to explore its therapeutic potential.
Métodos De Síntesis
3,4-dimethyl-N-(1,1,3,3-tetramethylbutyl)benzamide can be synthesized using various methods. One of the most common methods is the reaction of 3,4-dimethylaniline with 1,1,3,3-tetramethylbutyl isocyanate. The reaction is carried out in the presence of a suitable solvent and a catalyst. The product is then purified using column chromatography.
Propiedades
IUPAC Name |
3,4-dimethyl-N-(2,4,4-trimethylpentan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-12-8-9-14(10-13(12)2)15(19)18-17(6,7)11-16(3,4)5/h8-10H,11H2,1-7H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFSCGZFQYWQQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(C)(C)CC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({[cyano(phenyl)methylene]amino}oxy)acetamide](/img/structure/B5871446.png)
![7-[(2,4-difluorobenzyl)oxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5871453.png)

![N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5871486.png)
![1-[(4-methoxyphenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine](/img/structure/B5871488.png)
![2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide](/img/structure/B5871499.png)

![2-{[(5-chloro-2-thienyl)sulfonyl]amino}benzamide](/img/structure/B5871509.png)
![N-(4-{[(2-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5871515.png)
![nicotinaldehyde [2-(3-pyridinyl)-4-quinazolinyl]hydrazone](/img/structure/B5871519.png)
![5-[(4-methoxybenzyl)thio]-1-methyl-1H-tetrazole](/img/structure/B5871521.png)

![methyl {3-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B5871540.png)